N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
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Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure with a carboxamide group and a fluorophenyl-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the carboxamide group: This step often involves the reaction of the quinoline derivative with an appropriate carboxylic acid or its derivative (e.g., acyl chloride) under basic conditions.
Attachment of the fluorophenyl-pyridazinyl moiety: This can be accomplished through a series of coupling reactions, such as Suzuki or Heck coupling, to introduce the fluorophenyl group, followed by cyclization to form the pyridazinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-6-methylthieno[2,3-b]quinoline-2-carboxamide
- N-Ethyl-N-(4-fluorophenyl)-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide
Uniqueness
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is unique due to its specific combination of a quinoline core with a fluorophenyl-pyridazinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-5-16(6-9-17)19-11-12-21(28)27(26-19)14-13-24-22(29)20-10-7-15-3-1-2-4-18(15)25-20/h1-12H,13-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCZFISBLUZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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